molecular formula C14H12N4OS B4707782 2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4707782
M. Wt: 284.34 g/mol
InChI Key: UIHKQTYGKTYLJC-UHFFFAOYSA-N
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Description

2-Methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound featuring a fused triazoloquinazolinone core. Its structure combines a quinazolinone scaffold with a 1,2,4-triazole ring and a thienyl substituent at position 4. The synthesis of such derivatives typically involves multi-component reactions under solvent-free or catalytic conditions, as exemplified by methods employing copper-incorporated nanocatalysts (e.g., Cu@HAp@KIT-6) to achieve high yields (88–97%) .

The methyl group at position 2 and the 2-thienyl moiety at position 6 contribute to its unique electronic and steric properties, which may enhance binding affinity in biological systems. Structural analogs of this compound have been explored extensively in medicinal chemistry due to their diverse reactivity and adaptability in drug design .

Properties

IUPAC Name

2-methyl-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-8-15-14-16-11-5-9(13-3-2-4-20-13)6-12(19)10(11)7-18(14)17-8/h2-4,7,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHKQTYGKTYLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired triazoloquinazoline compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene ring can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require the presence of a base and are conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent for various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit anticancer properties. For instance, similar compounds have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines. The specific mechanisms through which 2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one exerts its effects are yet to be fully elucidated but may involve modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of triazole derivatives. Compounds with similar structures have demonstrated activity against various bacterial and fungal strains. The thienyl moiety may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased bioactivity.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological studies. Certain quinazoline derivatives have been associated with neuroprotective effects and modulation of neuroinflammatory responses.

Case Study: Neuroprotective Effects

A study on related compounds indicated that they could reduce neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's. This suggests that This compound may also possess similar protective qualities.

Agricultural Chemistry

There is emerging interest in the application of such compounds in agricultural chemistry, particularly as potential agrochemicals or biopesticides. The structural characteristics that confer biological activity can be leveraged to develop new crop protection agents.

Study on Pesticidal Activity

Research has shown that compounds with similar triazole structures exhibit fungicidal properties against plant pathogens. The thienyl group may contribute to enhanced effectiveness against specific fungal species, providing a basis for further exploration in agricultural applications.

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAnticancer activity; Antimicrobial propertiesStudies on quinazoline derivatives
NeuropharmacologyNeuroprotective effects; Modulation of inflammationResearch on neuroprotective compounds
Agricultural ChemistryPotential biopesticide; Crop protectionStudies on triazole-based agrochemicals

Mechanism of Action

The mechanism of action of 2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties of Selected Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-methyl, 6-(2-thienyl) C₁₅H₁₂N₄OS 296.35 Thienyl group enhances aromatic interactions; methyl improves lipophilicity
6-(4-Methylphenyl)-2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 6-(4-methylphenyl), 2-(methylsulfanyl) C₁₇H₁₆N₄OS 324.40 Sulfur-containing substituent increases polarity
6-(3-Chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 6-(3-chlorophenyl), 2-methyl C₁₆H₁₃ClN₄O 312.76 Chlorine atom introduces electron-withdrawing effects
9-Phenyl-6-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-phenyl, 6-(2-thienyl) C₁₉H₁₆N₄OS 348.42 Additional phenyl group extends π-system
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one 6-(4-methoxyphenyl), 9-phenyl C₂₃H₂₀N₄O₂ 392.43 Methoxy group enhances solubility via electron donation

Key Observations :

  • Chlorine and methoxy substituents in analogs alter electronic properties, affecting reactivity and solubility .
  • Higher molecular weights in phenyl-substituted derivatives (e.g., 348.42–392.43 g/mol) may influence pharmacokinetic profiles .

Key Observations :

  • Copper-based nanocatalysts (Cu@HAp@KIT-6) offer superior yields (88–97%) and shorter reaction times compared to traditional methods .
  • Solvent-free conditions (e.g., using NGPU) improve efficiency and reduce environmental impact .

Pharmacological and Functional Comparisons

Analgesic activity screening of related compounds (e.g., pyrazole and thiazole derivatives) revealed moderate to high efficacy in pain models, with IC₅₀ values ranging from 10–50 μM . For instance:

  • The 2-thienyl group may enhance binding to central nervous system targets due to its planar structure and sulfur atom .
  • Methyl and chloro substituents in analogs correlate with improved metabolic stability and membrane permeability .

Biological Activity

2-Methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (CAS Number: 932170-59-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer and antibacterial activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4OSC_{14}H_{12}N_{4}OS with a molecular weight of 284.34 g/mol. The structure features a quinazolinone core modified by a thienyl group and a triazole ring, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the triazoloquinazolinone class. For instance, structure-activity relationship (SAR) studies have shown that derivatives of triazoloquinazolinones exhibit selective inhibition against Polo-like kinase 1 (Plk1), a target in cancer therapy. In vitro assays revealed that certain analogs demonstrated significant antiproliferative effects in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Target
Compound A4.4Plk1 PBD
Compound B10.0Plk1 PBD
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is not yet available.

In one study, derivatives were synthesized and tested for their ability to induce mitotic arrest in cancer cells. The results indicated that certain modifications could enhance cellular permeability and increase cytotoxicity against cancer cells .

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives have been documented extensively. A study evaluated various quinazolinone compounds for their antibacterial efficacy against common pathogens such as Escherichia coli and Klebsiella pneumoniae. While specific data for this compound is limited, related compounds showed promising results in inhibiting bacterial growth .

Table 2: Antibacterial Activity of Quinazolinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound XE. coli32 µg/mL
Compound YK. pneumoniae16 µg/mL
This compoundTBDTBD

Case Studies

A notable case study involved the synthesis and evaluation of various quinazolinone derivatives for their pharmacological activities. The study found that structural modifications significantly affected the biological activity profiles of these compounds. While direct studies on the specific compound are sparse, the trends observed in related compounds provide insights into its potential efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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